6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7ClN4O |
|---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C6H6N4O.ClH/c7-4-1-5-6(11)8-3-9-10(5)2-4;/h1-3H,7H2,(H,8,9,11);1H |
InChI Key |
CVBCIIVVTIVWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1N.Cl |
Origin of Product |
United States |
Preparation Methods
A widely cited method involves the cyclocondensation of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with formamidine acetate in the presence of potassium phosphate (K₃PO₄) under reflux conditions. This single-step reaction, conducted in ethanol over 16 hours, achieves a yield of 55.9% . The mechanism proceeds via nucleophilic attack of the amine group on the nitrile carbon, followed by cyclization to form the triazine ring.
Key Parameters :
-
Temperature : Reflux (≈78°C for ethanol)
-
Base : K₃PO₄ (2.5 equiv)
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 7.95 (br s, 1H, NH), 7.38 (s, 1H, pyrrole-H), 7.33 (br s, 1H, NH₂), 3.70 (s, 3H, OCH₃) .
Workflow Summary :
-
N-Amination : Pyrrole + chloramine → Intermediate 2 .
-
Aminolysis : 2 + NH₃/MeOH → 3 .
Phosphoramidate Prodrug Synthesis and Derivative Formation
While primarily focused on prodrug development, the glycosylation methodology reported by provides insights into functionalizing the triazine core. For instance, lithiation of bromo-base 15 with n-BuLi, followed by addition to ribolactone 14 , yields intermediate 16 (60% yield under optimized conditions). Subsequent phosphorylation and chiral separation produce enantiomerically pure derivatives, though this route is more relevant to prodrugs than the hydrochloride salt itself .
Relevance to Hydrochloride Synthesis :
-
Acidic workup steps (e.g., HCl quenching) in such protocols may facilitate hydrochloride salt formation.
-
¹H NMR (Methanol-d₄) : δ 7.86 (s, 1H, triazine-H), 4.79 (d, J = 5.4 Hz, ribose-H) .
Critical Considerations in Hydrochloride Formation
The conversion of the free base to the hydrochloride salt typically involves treating the amine with hydrochloric acid. For example, in , dimethylamine hydrochloride is used in coupling reactions, suggesting that similar acidification steps could isolate the hydrochloride form. Key factors include:
-
Stoichiometry : Equimolar HCl to ensure complete protonation.
-
Solvent : Polar solvents like methanol or water enhance salt solubility.
-
Crystallization : Slow evaporation or anti-solvent addition to precipitate the hydrochloride.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various acids and bases. The reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion of reactants to products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Antidepressant and Anxiolytic Activity
Research indicates that compounds related to 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride exhibit significant antidepressant and anxiolytic effects. A study highlighted its binding affinity to the γ-aminobutyric acid type A (GABA A) receptor, which is crucial for modulating anxiety and mood disorders. The compound demonstrated neuroprotective effects in animal models by reducing gliosis and neuronal loss in the entorhinal cortex .
Anticonvulsant Properties
The compound has shown promise as an anticonvulsant agent. In experimental models, it exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting its potential role in treating epilepsy . The mechanism appears to involve modulation of neurotransmitter systems that regulate excitability in the brain.
Antimicrobial Activity
This compound also displays antimicrobial properties. Its derivatives have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, making them candidates for developing new antibiotics .
Anticancer Potential
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . Further research is needed to elucidate its full potential as an anticancer agent.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, its role as a PI3K inhibitor involves binding to the PI3K enzyme, preventing its activation and subsequent signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound’s activity and properties are influenced by its core structure, substituent positions, and salt formation. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrrolotriazinone Derivatives
Key Observations
Pyrido and pyrazolo analogs (e.g., temozolomide-like compounds) exhibit different fused-ring systems, impacting DNA alkylation mechanisms .
Substituent Effects: The 6-amino group in the hydrochloride salt enables hydrogen bonding with USP7’s catalytic domain, critical for inhibitory activity . Positional isomerism (2-amino vs. 6-amino) drastically changes spatial orientation, affecting binding affinity and potency .
Salt Formation: Hydrochloride salts (e.g., 6-aminopyrrolotriazinone HCl) improve solubility and bioavailability compared to free bases or lipophilic analogs (e.g., 6-(3-chloropropoxy) derivative) .
Pharmacological Implications
While specific IC₅₀ data are unavailable in the provided evidence, structural insights suggest:
- USP7 Inhibition: The 6-amino group’s hydrogen-bonding capability aligns with USP7 inhibitor design principles .
- Lipophilicity vs. Solubility : Lipophilic derivatives (e.g., 6-(3-chloropropoxy)) may exhibit better membrane penetration but poorer solubility, whereas hydrochloride salts balance these properties .
Biological Activity
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is with a molar mass of 150.14 g/mol. The compound is characterized by a unique pyrrolo-triazine structure that allows for diverse biological interactions and applications.
The compound's structure facilitates various chemical reactions, making it versatile in synthetic organic chemistry. It can undergo significant transformations that are crucial for developing derivatives with enhanced biological activities.
1. Bronchodilator Potential
Research has indicated that this compound may function as a bronchodilator, suggesting its application in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
2. Anti-Cancer and Anti-Inflammatory Properties
Similar compounds have shown promise in anti-cancer and anti-inflammatory activities. Preliminary studies suggest that this compound may interact with biological targets involved in inflammatory pathways and respiratory functions . Further investigation is needed to elucidate its specific mechanisms of action.
3. Interaction Studies
Initial interaction studies reveal that this compound binds to various receptors and enzymes that play roles in inflammation and respiratory function. Understanding these interactions could lead to the development of targeted therapies .
Case Studies
Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential of this compound:
- Study on Structural Analogues : Research on related triazine derivatives demonstrated significant antimicrobial and antioxidant activities. These findings suggest that this compound may possess similar properties .
- Mechanism Exploration : A study focusing on the mechanism of action for triazole derivatives indicated potential pathways for anti-cancer effects through modulation of specific cellular signaling pathways .
Comparative Analysis
To better understand the uniqueness of this compound in medicinal chemistry, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 7-Aminopyrrolo[2,1-f][1,2,4]triazin-5(3H)-one | Similar triazine framework | Exhibits different biological activity profile |
| 5-Aminopyrrolo[2,1-f][1,2,4]triazin-3(3H)-one | Shares core pyrrole structure | Potentially better solubility |
| Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | Lacks amino substitution | Different reactivity patterns |
This table highlights how the specific amino group positioning in this compound contributes to its unique biological activity profile compared to its analogues.
Q & A
Q. What are the common synthetic strategies for 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives?
Methodological Answer: Two primary routes are widely used:
- Rearrangement of pyrrolooxadiazines : Pyrrolooxadiazines (e.g., compound 11) undergo nucleophile-induced cyclization using reagents like NaSMe or Li(Me3AlSPh) to yield triazinones (e.g., 12a) in >90% yield under mild conditions (room temperature, 0.5–20 h) .
- Regioselective intramolecular cyclization : 1,2-Biscarbamoyl-substituted pyrroles (e.g., compound 10) cyclize in the presence of Et3N and halogen sources (e.g., PPh3Cl2), with regioselectivity influenced by substituents (electron-donating groups favor N-imidoylation) .
Q. How is the structure of pyrrolotriazinone derivatives confirmed experimentally?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct NH proton signals (4.8 ppm for oxadiazines vs. 5.1 ppm for triazinones) and carbonyl carbon peaks (C=O at ~165–170 ppm) differentiate regioisomers .
- IR Spectroscopy : Triazinones show characteristic C=O stretches at ~1680 cm<sup>−1</sup>, while oxadiazines lack this feature .
Q. What biological targets are associated with pyrrolotriazinone scaffolds?
Methodological Answer: Pyrrolotriazinones are key intermediates for bioactive molecules targeting:
- Kinases : PI3K inhibitors (e.g., patent WO2013164061) .
- Enzymes : Tankyrase and stearoyl-CoA desaturase inhibitors .
- Receptors : Melanin-concentrating hormone (MCH-R1) and CRF1 antagonists .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve regioselectivity in triazinone synthesis?
Methodological Answer: Regioselectivity (oxadiazine vs. triazinone) depends on:
- Halogen source : Cl favors triazinones (e.g., 87% yield for 12a with PPh3Cl2), while Br favors oxadiazines .
- Base stoichiometry : 2.5 equivalents of Et3N maximize combined yields (87% for 11a + 12a), whereas excess base reduces efficiency (40% combined yield) .
- Substituent effects : Electron-donating alkyl groups (e.g., 4-methoxybenzyl) favor triazinone formation (>60% yield) .
Q. How to resolve low yields in nucleophile-induced rearrangement of pyrrolooxadiazines?
Methodological Answer: Use sulfur-based nucleophiles:
Q. How to address discrepancies in reported reaction conditions for triazinone synthesis?
Methodological Answer: Contradictions arise from varying catalytic systems:
Q. What strategies are recommended for designing pyrrolotriazinone analogs with enhanced bioactivity?
Methodological Answer:
- Substituent variation : Introduce fluorophenyl or cyanophenyl groups at position R (see Table 3 in ).
- Chiral centers : Use enantiomerically pure aminopyrrolocarbamates (e.g., compound 10) to retain ee during cyclization .
- Pharmacophore hybridization : Combine with pyrimido[2,1-c]triazolo[3,4-f]triazine scaffolds for multi-target activity .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for similar triazinone syntheses?
Methodological Answer: Discrepancies arise from:
Q. How to interpret conflicting regioselectivity outcomes in cyclization reactions?
Methodological Answer: Regioselectivity is influenced by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
